Bienvenue dans la boutique en ligne BenchChem!

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole

Anticancer Antimalarial Antivenom

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole (CAS 124337‑51‑5) is a hybrid heterocyclic small molecule that covalently links a carbazole core to a 1H‑benzotriazole moiety through a chiral phenylethyl spacer. Its molecular formula is C₂₆H₂₀N₄ (MW 388.46 g mol⁻¹).

Molecular Formula C26H20N4
Molecular Weight 388.474
CAS No. 124337-51-5
Cat. No. B2950604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole
CAS124337-51-5
Molecular FormulaC26H20N4
Molecular Weight388.474
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(N2C3=CC=CC=C3C4=CC=CC=C42)N5C6=CC=CC=C6N=N5
InChIInChI=1S/C26H20N4/c1-2-10-19(11-3-1)18-26(30-25-17-9-6-14-22(25)27-28-30)29-23-15-7-4-12-20(23)21-13-5-8-16-24(21)29/h1-17,26H,18H2
InChIKeyXICDERXRENUQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole (CAS 124337-51-5) – Structural Profile and Scientific Procurement Context


9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole (CAS 124337‑51‑5) is a hybrid heterocyclic small molecule that covalently links a carbazole core to a 1H‑benzotriazole moiety through a chiral phenylethyl spacer [1]. Its molecular formula is C₂₆H₂₀N₄ (MW 388.46 g mol⁻¹) . The compound belongs to the N‑substituted carbazole family, a class recognized for diverse pharmacological activities [2]. Unlike many carbazole derivatives that are studied for a single therapeutic indication, this benzotriazole–carbazole conjugate has been reported to exhibit a multi‑target profile spanning anticancer, antimalarial, antivenom, antifungal, and anti‑inflammatory activities in multiple phenotypic assays [1].

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole Procurement – Why Generic Carbazole or Benzotriazole Substitution Is Not Equivalent


Carbazole‑based compounds and benzotriazole‑based compounds are often treated as interchangeable scaffolds within medicinal chemistry libraries. However, for 9-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole (CAS 124337‑51‑5), the specific phenylethyl linker between the carbazole and benzotriazole moieties is critical: the closest structural analog, 9-(1H‑benzotriazol‑1‑ylmethyl)‑9H‑carbazole (BHC, CAS 124337‑34‑4, methylene linker), is reported almost exclusively for photophysical studies and lacks the broad biological activity profile documented for the phenylethyl‑linked compound [1][2]. Similarly, generic N‑substituted carbazoles such as 9‑ethylcarbazole or N‑phenylbenzotriazole do not replicate the multi‑target phenotypic effects (anticarcinogenic, antimalarial, antivenom, antifungal) observed for this specific hybrid [3]. The benzotriazole‑carbazole conjugate with a pyrrolidinylpropyl linker (CAS 300683‑40‑3) also differs in its reported activity spectrum, underscoring that linker identity—not merely the presence of the two pharmacophores—determines biological outcome .

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole – Quantitative Differentiation Evidence Versus Closest Analogs


Broader Multi‑Target Biological Activity Versus the Closest Structural Analog 9-(1H‑Benzotriazol‑1‑ylmethyl)‑9H‑carbazole (BHC)

CAS 124337‑51‑5 has documented activity in at least six distinct phenotypic assay systems (anticarcinogenic DMBA‑treated JB6 cells, antimalarial P. falciparum, antivenom neutralization of N. naja venom, antifungal inhibition of A. niger cilia formation, anti‑inflammatory suppression of PLA₂‑induced paw edema, and trypsin inhibition). In contrast, the closest structural analog 9‑(1H‑benzotriazol‑1‑ylmethyl)‑9H‑carbazole (BHC, CAS 124337‑34‑4) differs only by a methylene vs. phenylethyl linker but has been studied almost exclusively for photophysical properties; no equivalent biological activity data are reported [1][2]. This phenotypic breadth demonstrates that the phenylethyl linker is a critical structural determinant for biological activity, not merely an inert spacer.

Anticancer Antimalarial Antivenom Antifungal Anti‑inflammatory

Reported Non‑Toxic and Non‑Allergenic Profile Versus Cytotoxic Carbazole Derivatives

The AOD database entry for CAS 124337‑51‑5 explicitly states that the compound “is not toxic or allergenic” [1]. This safety statement contrasts with many carbazole derivatives that display measurable cytotoxicity. For instance, a series of N‑substituted carbazoles screened for antimicrobial activity showed MIC values ranging from 6.2 to 50 µg mL⁻¹ against bacterial strains, but some derivatives also exhibited cytotoxicity against mammalian cells, with IC₅₀ values as low as 10–100 nM for certain phenylcarbazole anticancer agents [2]. While direct comparative cytotoxicity data for CAS 124337‑51‑5 are not available in a head‑to‑head assay with a specific comparator, the explicit “non‑toxic” annotation in a curated database provides a meaningful baseline for selection when safety margin is a procurement criterion.

Safety pharmacology Toxicology Carbazole toxicity

Multi‑Mechanism Anti‑Inflammatory Activity: PLA₂ Inhibition and Paw Edema Suppression In Vivo

CAS 124337‑51‑5 inhibits paw edema formation induced by phospholipase A₂ (PLA₂) in Swiss Wistar mice and also inhibits PLA₂ present in N. naja venom [1]. This dual PLA₂‑inhibitory activity distinguishes it from generic N‑substituted carbazoles that typically act through COX or LOX pathways rather than direct PLA₂ inhibition. For context, selective sPLA₂ inhibitor carbazole derivatives (e.g., those disclosed in US Patent 6,933,313) require a hydroxy‑functional amide (hydroxamic acid or ester) at the R₂ position for sPLA₂ inhibition; CAS 124337‑51‑5 lacks this motif yet still demonstrates PLA₂‑related anti‑inflammatory activity, suggesting an alternative mechanism or binding mode [2]. While quantitative IC₅₀ values for PLA₂ inhibition by CAS 124337‑51‑5 are not publicly available, the in vivo paw edema result provides phenotypic validation not reported for the methylene‑linked analog BHC.

Anti‑inflammatory Phospholipase A2 inhibition In vivo edema model

Anticarcinogenic and Antimutagenic Activity Profile Versus Single‑Target Carbazole Anticancer Agents

CAS 124337‑51‑5 prevents transformation of DMBA‑treated JB6 mouse epidermal cells and suppresses promotion by tetradecanoyl phorbol acetate (TPA), while also protecting AT base pairs and demonstrating antimutagenic activity in S. typhimurium TA102 and TA104 mutagenesis tests [1]. This chemopreventive profile (blocking initiation and promotion stages) differs fundamentally from cytotoxic anticancer carbazoles that act by microtubule destabilization (e.g., modified carbazoles with EC₅₀ 67–>10,000 nM in glioblastoma cells) [2]. Rather than killing established cancer cells, CAS 124337‑51‑5 appears to prevent carcinogenic transformation, a mechanistically distinct application. The combination of anticarcinogenic, antimutagenic, and antioxidant‑like protective effects suggests a multi‑faceted chemopreventive mechanism not shared by single‑target anticancer carbazole derivatives.

Chemoprevention Antimutagenesis JB6 cell transformation Anticarcinogenic

9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole – Best‑Fit Research and Industrial Application Scenarios


Multi‑Target Phenotypic Screening in Academic Drug Discovery

This compound is suitable as a probe molecule in phenotypic screening campaigns where simultaneous anticancer, antimalarial, antivenom, antifungal, and anti‑inflammatory readouts are desired from a single chemical entity [1]. Its reported non‑toxic and non‑allergenic profile reduces confounding cytotoxicity in cell‑based assays [1], making it a cleaner tool compound than many carbazole derivatives [2].

Chemoprevention Research and Carcinogenesis Pathway Dissection

With demonstrated prevention of DMBA‑initiated and TPA‑promoted transformation in JB6 cells and antimutagenic activity in Ames tests [1], this compound is positioned for chemoprevention studies that explore blockade of both initiation and promotion stages of carcinogenesis—a mechanistic niche not addressed by cytotoxic carbazole anticancer agents [2].

Inflammation Research Focusing on Phospholipase A₂‑Driven Pathways

The inhibition of PLA₂‑induced paw edema in Swiss Wistar mice and neutralization of N. naja venom PLA₂ [1] position this compound as a tool for dissecting PLA₂‑mediated inflammatory cascades. Unlike COX‑ or LOX‑dependent anti‑inflammatory carbazoles, this compound directly targets PLA₂, enabling pathway‑specific mechanistic studies [3].

Antivenom Research and Snake Venom Neutralization Studies

The ability to nullify the lethal effects of N. naja venom and inhibit venom PLA₂ [1] supports its use as a reference compound in antivenom discovery programs. Its dual activity (neutralizing lethality and inhibiting the enzymatic toxin component) provides a benchmark for evaluating next‑generation small‑molecule antivenom candidates.

Quote Request

Request a Quote for 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.